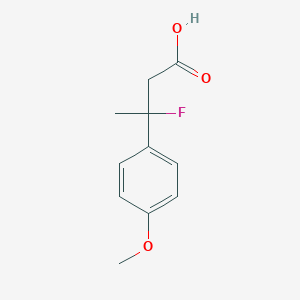
3-Fluoro-3-(4-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(4-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-Fluoro-3-(4-methoxyphenyl)butanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3-(4-methoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-3-(4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3-(4-methoxyphenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of a butanoic acid moiety.
4-Fluoro-3-methylphenylboronic acid: Contains a methyl group instead of a methoxy group.
(3R)-4,4-Difluoro-3-(4-methoxyphenyl)sulfonylbutanoic acid: Contains a sulfonyl group and two fluorine atoms.
Uniqueness
3-Fluoro-3-(4-methoxyphenyl)butanoic acid is unique due to its specific combination of a fluorine atom and a methoxy group on the phenyl ring, along with the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3-fluoro-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(12,7-10(13)14)8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) |
Clave InChI |
ZCGKTKICJJOEBB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)(C1=CC=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















